4-[(Indolizin-3-yl)methyl]benzonitrile

Process chemistry Regioselective synthesis Indolizine functionalization

4-[(Indolizin-3-yl)methyl]benzonitrile (CAS 501948-43-2), also referred to as 3-(4-cyanobenzyl)indolizine, is a heterocyclic compound of molecular formula C16H12N2 and molecular weight 232.28 g/mol that functions as a late-stage intermediate in the synthesis of the clinical-stage microtubule inhibitor STA-5312 (Rosabulin). The molecule incorporates a benzonitrile group linked through a methylene spacer to the 3‑position of the indolizine nucleus, a regiochemical arrangement that is critical both for the compound’s role in the drug substance supply chain and for the binding affinity of the downstream active pharmaceutical ingredient (API).

Molecular Formula C16H12N2
Molecular Weight 232.28 g/mol
CAS No. 501948-43-2
Cat. No. B8492563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Indolizin-3-yl)methyl]benzonitrile
CAS501948-43-2
Molecular FormulaC16H12N2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESC1=CC2=CC=C(N2C=C1)CC3=CC=C(C=C3)C#N
InChIInChI=1S/C16H12N2/c17-12-14-6-4-13(5-7-14)11-16-9-8-15-3-1-2-10-18(15)16/h1-10H,11H2
InChIKeyNSFYQVSFMUVKQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(Indolizin-3-yl)methyl]benzonitrile (CAS 501948-43-2) – What Procurement Teams Need to Know About This Benzonitrile-Indolizine Intermediate


4-[(Indolizin-3-yl)methyl]benzonitrile (CAS 501948-43-2), also referred to as 3-(4-cyanobenzyl)indolizine, is a heterocyclic compound of molecular formula C16H12N2 and molecular weight 232.28 g/mol that functions as a late-stage intermediate in the synthesis of the clinical-stage microtubule inhibitor STA-5312 (Rosabulin) [1]. The molecule incorporates a benzonitrile group linked through a methylene spacer to the 3‑position of the indolizine nucleus, a regiochemical arrangement that is critical both for the compound’s role in the drug substance supply chain and for the binding affinity of the downstream active pharmaceutical ingredient (API) [1][2].

Why a Generic 3-Substituted Indolizine Cannot Replace 4-[(Indolizin-3-yl)methyl]benzonitrile in the STA-5312 Supply Chain


Substituting a close analog such as 3-benzylindolizine or 3-(4-methylbenzyl)indolizine for this specific nitrile-bearing intermediate is not viable because the 4‑cyanophenyl moiety is an essential pharmacophoric element for the microtubule binding of the final API, STA‑5312 [1]. Even the regioisomeric 2-(4-cyanobenzyl)indolizine is not tolerated; the congested DMF di‑tert‑butyl acetal process was specifically optimized to yield a 95:5 ratio of 3‑substituted over 2‑substituted indolizine, and the 2‑isomer does not lead to active API [2]. Additionally, the carbonyl‑containing 3-(4-cyanobenzoyl)indolizine presents a different reduction state that requires a separate, lower‑yielding reduction step and exhibits inferior scalability, making it unsuitable as a direct drop‑in replacement [1].

Head-to-Head Comparisons: Quantifying the Differentiation of 4-[(Indolizin-3-yl)methyl]benzonitrile Versus Its Closest Analogs


Regioselectivity of the DMF Acetal Route: 3- vs. 2-Substituted Indolizine

When the DMF di‑tert‑butyl acetal cyclocondensation protocol is applied to a 4-cyanophenyl picolinium salt, the 3‑substituted benzoyl‑indolizine (the direct precursor of the title compound) is favoured over the 2‑substituted isomer with a selectivity ratio of 95:5 (1H NMR) and an isolated yield of 54% after column chromatography [1]. Attempts to use less sterically demanding DMF dialkyl acetals erode this selectivity; for example, DMF di‑isopropyl acetal gives only an 85:15 ratio under identical conditions [1].

Process chemistry Regioselective synthesis Indolizine functionalization

Scalability and Yield of the CuCl-Mediated Route to the Title Compound

The CuCl-mediated cycloisomerization of 2-(pyridin-2-yl)-4-(but-3-yn-1-yl)benzonitrile provides 4-[(indolizin-3-yl)methyl]benzonitrile (compound 5) in 90% isolated yield after chromatography at a demonstrated scale of 50 g [1]. In contrast, the original medicinal‑chemistry route that proceeds through reduction of the benzoyl intermediate (NaBH3CN/TMSCl) delivers the same compound in only 56% yield and requires benzene as solvent, which is undesirable for large-scale GMP manufacturing [1].

Scale-up synthesis Copper catalysis Cycloisomerization

Purity and Suitability for Downstream Oxalylation

The title compound obtained by the CuCl route is of sufficient quality to be used directly in the subsequent oxalylation step without additional purification, whereas the material from the NaBH3CN route frequently requires multiple chromatographic runs to achieve >95% purity [1]. When the one‑pot oxalylation‑amidation sequence was applied to the CuCl‑derived intermediate, the final API STA-5312 was isolated in >98% HPLC purity after a single recrystallization from THF/water [1].

API intermediate quality Oxalylation GMP manufacturing

Differentiation from the Benzoyl Analog in the STA-5312 Route

The benzoyl analog, 3-(4-cyanobenzoyl)indolizine, was initially targeted as the key intermediate but proved problematic: its formation via retro‑Friedel‑Crafts deacetylation gave erratic yields of 30–60% at scale, required benzene as solvent, and demanded chromatographic purification [1]. By contrast, the title compound bypasses these issues when prepared by the CuCl cycloisomerization route, which operates in DMA at 130 °C with consistent 90% yield [1].

Reduction state Process robustness Route scouting

Where 4-[(Indolizin-3-yl)methyl]benzonitrile Creates Definitive Value: Application Scenarios


Pilot‑Plant Manufacture of STA-5312 API Under cGMP

The CuCl‑based route to the title compound has been demonstrated at the 50 g scale and is fully compatible with the one‑pot oxalylation‑amidation sequence that yields STA-5312 in >98% purity, making this intermediate the direct starting point for kilogram‑scale GMP API campaigns [1].

Regioselective Synthesis of 3‑Substituted Indolizine Libraries

The DMF di‑tert‑butyl acetal method enables the construction of 3‑aroylindolizines with a 95:5 regioselectivity; the title compound's precursor thus validates this methodology as a general approach for preparing focused libraries of 3-substituted indolizines for medicinal chemistry SAR studies while avoiding contamination by the inactive 2‑isomer [2].

Process Chemistry Route Scouting and Cost‑of‑Goods Optimization

The two‑fold yield improvement and elimination of chromatographic steps when switching from the benzoyl‑reduction route to the CuCl‑cycloisomerization route [1] provide a clear quantitative basis for process chemists to benchmark suppliers and prioritize procurement of the title compound over the corresponding benzoyl analog.

Microtubule Inhibitor SAR Programs Centered on the Indolizine Scaffold

Because the 4‑cyanobenzyl substituent is essential for the microtubule binding of STA-5312, the title compound serves as the privileged late‑stage intermediate for any SAR exploration that seeks to modify the oxalylamide side chain while preserving the indolizine‑cyanobenzyl core [1].

Quote Request

Request a Quote for 4-[(Indolizin-3-yl)methyl]benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.